2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid
Description
2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid is an organic compound that features both chloro and fluoro substituents on a benzoic acid core
Properties
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)16)11-7-9(17)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQIRVALBIWYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692034 | |
| Record name | 4'-Chloro-5-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-15-7 | |
| Record name | 4'-Chloro-5-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: The starting material, 4-chloro-3-methoxycarbonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is subjected to a Sandmeyer reaction to introduce the fluoro substituent.
Carboxylation: Finally, the compound is carboxylated to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles.
Reduction Reactions: The carboxyl group can be reduced to an alcohol.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxycarbonylphenylboronic acid
- 4-Fluoro-3-methoxycarbonylphenylboronic acid
- 4-Chloro-3-methoxycarbonylbenzoic acid
Uniqueness
2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzoic acid core. This combination can result in distinct chemical and biological properties compared to similar compounds with only one substituent.
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